An In-depth Technical Guide to the Physical and Chemical Properties of Britanin
An In-depth Technical Guide to the Physical and Chemical Properties of Britanin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Britanin, a sesquiterpene lactone of significant interest in the scientific community. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.
Britanin (C₁₉H₂₆O₇) is a pseudoguaianolide-type sesquiterpene lactone found in various Inula species.[1][2] It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potent anti-tumor properties.[2][3] This document serves as a detailed resource, consolidating key technical information to facilitate further research and development.
Physical and Chemical Properties of Britanin
The following table summarizes the key physical and chemical properties of Britanin. This data is essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₆O₇ | [4][5][6] |
| Molecular Weight | 366.41 g/mol | [4][5][6] |
| Appearance | White to off-white solid/crystals | [4] |
| Melting Point | 189-191 °C | [4] |
| Boiling Point (Predicted) | 491.8 ± 45.0 °C | [4] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 14.08 ± 0.70 | [4] |
| Solubility | Soluble in DMSO, methanol, ethanol, and other organic solvents. | [4] |
| Storage Temperature | 4°C, protect from light. | [4] |
| IUPAC Name | [(3aS,5R,5aS,6S,8S,8aS,9S,9aR)-9-acetyloxy-8-hydroxy-5,8a-dimethyl-1-methylidene-2-oxo-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate | [5] |
| CAS Number | 33627-28-0 | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Below are methodologies for key experiments related to Britanin.
1. Isolation and Purification of Britanin (General Protocol)
Caption: General workflow for the isolation and characterization of Britanin.
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Extraction: Powdered root of the Inula species is refluxed with a solvent such as dichloromethane.
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Concentration: The solvent is removed under reduced pressure to yield a crude extract.
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Fractionation: The crude extract is subjected to column chromatography, often using silica gel or Sephadex, with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
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Purification: Fractions showing biological activity are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate pure Britanin.
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Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.
2. Spectroscopic Analysis of Britanin
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of Britanin. Key signals would include those for the methyl groups, the protons and carbons of the azulene core, and the characteristic signals for the α-methylene-γ-lactone moiety.
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Infrared (IR) Spectroscopy: The IR spectrum of Britanin would show characteristic absorption bands for its functional groups, including C=O stretching for the lactone and ester groups, and O-H stretching for the hydroxyl group.
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Mass Spectrometry (MS): MS is used to determine the molecular weight and molecular formula of Britanin. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
3. Western Blot Analysis for Bcl-2 and Bax Expression
This protocol is used to investigate the effect of Britanin on the expression of apoptosis-related proteins.
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Cell Lysis: Cancer cells (e.g., MCF-7 breast cancer cells) are treated with Britanin for a specified time. The cells are then harvested and lysed to extract total protein.
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Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2 and Bax. A loading control antibody (e.g., β-actin) is also used.
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Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
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Analysis: The intensity of the bands is quantified to determine the relative expression levels of Bcl-2 and Bax in treated versus untreated cells.
Signaling Pathways Modulated by Britanin
Britanin exerts its biological effects, particularly its anticancer activities, by modulating several key signaling pathways.
1. NF-κB/ROS Pathway
Britanin has been shown to interfere with the NF-κB (Nuclear Factor kappa B) pathway, a critical regulator of inflammation and cell survival.[1][7] This is often linked to its ability to modulate Reactive Oxygen Species (ROS) levels within the cell.
Caption: Britanin's interference with the NF-κB/ROS signaling pathway.
2. Keap1-Nrf2 Pathway
Britanin can block the Keap1-Nrf2 pathway.[1][7] It does so by covalently binding to a cysteine residue on Keap1, which prevents the degradation of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant genes.
Caption: Blockade of the Keap1-Nrf2 pathway by Britanin.
3. c-Myc/HIF-1α/PD-L1 Axis
Britanin can modulate the c-Myc/HIF-1α signaling axis, which leads to a downregulation of the immune checkpoint protein PD-L1.[1][7] This can enhance the anti-tumor immune response.
Caption: Modulation of the c-Myc/HIF-1α/PD-L1 axis by Britanin.
4. Mitochondrial Apoptotic Pathway
In cancer cells, Britanin can induce apoptosis through the mitochondrial pathway.[8] It increases the generation of ROS, which leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[8] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c and subsequent activation of caspases.
Caption: Induction of the mitochondrial apoptotic pathway by Britanin.
5. PI3K/Akt/NF-κB Signaling Pathway
Britanin has been shown to inhibit the PI3K/Akt/NF-κB signaling pathway in human prostate cancer cells, leading to decreased cell proliferation and migration.[9]
Caption: Inhibition of the PI3K/Akt/NF-κB pathway by Britanin.
This technical guide provides a solid foundation for researchers and professionals working with Britanin. The compiled data and outlined protocols, along with the visual representation of its mechanisms of action, should aid in the design of future studies and the development of this promising natural compound for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moorparkcollege.edu [moorparkcollege.edu]
- 9. convention2.allacademic.com [convention2.allacademic.com]
